molecular formula C11H10IN3O2S B269998 N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B269998
M. Wt: 375.19 g/mol
InChI Key: JQDLHAJVHXGASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, also known as IMX-3, is a novel small molecule compound that has shown potential in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it a promising candidate for further studies.

Mechanism of Action

N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide works by inhibiting the activity of a specific enzyme called glyceraldehyde 3-phosphate dehydrogenase (GAPDH). GAPDH is involved in various cellular processes, including glycolysis and DNA repair. By inhibiting GAPDH, N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can disrupt these processes and induce cell death in cancer cells. In addition, N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines that are regulated by GAPDH.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can induce apoptosis and inhibit cell growth. In immune cells, N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can reduce the production of pro-inflammatory cytokines and reduce inflammation. In neurological cells, N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can improve cognitive function and have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide in lab experiments is its specificity for inhibiting GAPDH. This allows for targeted inhibition of GAPDH-related processes without affecting other cellular processes. However, one limitation of using N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is its potential toxicity at high concentrations. This must be taken into consideration when designing experiments and interpreting results.

Future Directions

There are several future directions for research on N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. One direction is to further investigate its potential as a cancer treatment. This could include studying its efficacy in combination with other cancer treatments and in different types of cancer. Another direction is to study its potential as an anti-inflammatory agent in various inflammatory diseases. Finally, further research could be done to investigate its potential as a neuroprotective agent in neurological diseases.

Synthesis Methods

N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is synthesized using a two-step process. First, 4-iodoaniline is reacted with 2-mercapto-5-methyl-1,3,4-oxadiazole to form N-(4-iodophenyl)-2-mercapto-5-methyl-1,3,4-oxadiazole. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been studied in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to have neuroprotective effects and improve cognitive function.

properties

Product Name

N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C11H10IN3O2S

Molecular Weight

375.19 g/mol

IUPAC Name

N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H10IN3O2S/c1-7-14-15-11(17-7)18-6-10(16)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,16)

InChI Key

JQDLHAJVHXGASK-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)SCC(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CC1=NN=C(O1)SCC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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